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molecular formula C15H16O2 B045649 Ethyl 3-(naphthalen-2-yl)propanoate CAS No. 112598-96-6

Ethyl 3-(naphthalen-2-yl)propanoate

Cat. No. B045649
M. Wt: 228.29 g/mol
InChI Key: BXSIHFSJIKHCNZ-UHFFFAOYSA-N
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Patent
US05556864

Procedure details

Following a procedure similar to that described in the first part of Preparation 4, the whole of this ethyl 3-(2-naphthyl)propionate was reacted with 668 mg of lithium aluminum hydride in tetrahydrofuran at room temperature for 1.5 hours. At the end of this time, the reaction mixture was worked up and purified as described in the first part of Preparation 4, to give 3.29 g of 3-(2-naphthyl)propanol as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
668 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][C:13](OCC)=[O:14].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][CH2:13][OH:14] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)CCC(=O)OCC
Name
Quantity
668 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that described in the first part of Preparation 4
CUSTOM
Type
CUSTOM
Details
purified
CUSTOM
Type
CUSTOM
Details
as described in the first part of Preparation 4

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 3.29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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